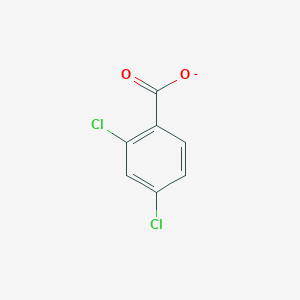

2,4-Dichlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCRIUVQKHMXSH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2,4-Dichlorobenzoate Anaerobic Biodegradation Pathways

Executive Summary

2,4-Dichlorobenzoate (2,4-DCB) is a critical intermediate in the degradation of polychlorinated biphenyls (PCBs) and a recalcitrant environmental pollutant. Unlike aerobic pathways that rely on oxidative ring cleavage, anaerobic biodegradation is driven by reductive dehalogenation , a respiratory process where the chlorinated compound serves as the terminal electron acceptor. This guide delineates the obligate anaerobic pathways, the specific microbial catalysts involved, and the experimental protocols required to validate these mechanisms in a laboratory setting.

Part 1: Mechanistic Pathways

The anaerobic catabolism of 2,4-DCB proceeds through a stepwise removal of chlorine atoms, governed by the thermodynamics of the carbon-halogen bond and the specificity of reductive dehalogenase (RDase) enzymes.

The Core Pathway: Reductive Dehalogenation

In strict anaerobic environments (methanogenic, sulfidogenic), degradation follows a sequential dechlorination pathway. The ortho-chlorine is typically removed first due to steric relief, followed by the para-chlorine.

-

Step 1: Ortho-Dechlorination

-

Reaction: this compound + 2e⁻ + 2H⁺ → 4-Chlorobenzoate (4-CB) + HCl

-

Mechanism: Nucleophilic attack by a cobalamin (Vitamin B12) cofactor within the active site of an ortho-specific reductive dehalogenase.

-

Thermodynamics: Highly exergonic (

), providing sufficient energy for ATP synthesis via electron transport phosphorylation (halorespiration).

-

-

Step 2: Para-Dechlorination

-

Reaction: 4-Chlorobenzoate + 2e⁻ + 2H⁺ → Benzoate + HCl

-

Mechanism: Catalyzed by a separate, often para-specific RDase.

-

Significance: This step removes the final halogen, rendering the aromatic ring susceptible to ring reduction.

-

-

Step 3: Ring Cleavage & Mineralization

-

Reaction: Benzoate + 4H₂O → 3 Acetate + CO₂ + 3H₂ (Syntrophic association)

-

Fate: Acetate and H₂ are consumed by methanogens to produce Methane (CH₄).

-

The Alternative Pathway: CoA-Dependent Dehalogenation

In facultative anaerobes (e.g., Alcaligenes/Achromobacter strains) or under microaerophilic conditions, a distinct ATP-dependent pathway operates:

-

Activation: 2,4-DCB is ligated to Coenzyme A (CoA) to form 2,4-Dichlorobenzoyl-CoA.

-

Dehalogenation: An NADPH-dependent reductase removes the ortho-chlorine.[1]

-

Hydrolysis: The CoA thioester is hydrolyzed to yield 4-CB.

Figure 1: Sequential reductive dehalogenation pathway of 2,4-DCB under strict anaerobic conditions.

Part 2: Microbiology & Enzymology[1][2][3][4][5][6]

Key Microorganisms

The degradation of 2,4-DCB typically requires a syntrophic consortium rather than a single isolate.

| Genus/Strain | Role | Specificity | Key Enzyme System |

| Desulfitobacterium spp. | Ortho-dechlorination | Removes ortho-halogens from phenols and benzoates. | Ortho-chlorophenol reductive dehalogenase (CprA homologues) |

| Desulfomonile tiedjei DCB-1 | Meta-dechlorination | Classic model for 3-CB; limited activity on 2,4-DCB but critical in consortia for downstream metabolites. | 3-Chlorobenzoate reductive dehalogenase |

| Dehalococcoides mccartyi | Multi-position dechlorination | Can remove ortho, meta, and para chlorines from various aromatics. | Multiple RDase homologs (e.g., BamB, CbrA) |

| Alcaligenes denitrificans NTB-1 | Facultative degradation | Operates under low O₂ or nitrate-reducing conditions. | 2,4-Dichlorobenzoyl-CoA reductase (NADPH-dependent) |

Enzymatic Mechanism: The Reductive Dehalogenase (RDase)

Strict anaerobic dehalogenation is catalyzed by membrane-associated iron-sulfur proteins containing a corrinoid (B12) cofactor.

-

Active Site: The cobalt center of the corrinoid acts as a super-nucleophile (Co(I)), attacking the halogenated carbon.

-

Electron Flow: Electrons are typically derived from H₂ (via hydrogenase) or formate, transferred through quinones (e.g., menaquinone) to the RDase.

-

Regulation: Expression of RDase genes (rdhA) is often strictly induced by the presence of the specific halogenated substrate.

Part 3: Experimental Protocols

Protocol A: Anaerobic Enrichment & Dehalogenation Assay

Objective: To isolate and quantify the reductive dehalogenation activity of 2,4-DCB in environmental samples or pure cultures.

1. Medium Preparation (Reduced Mineral Salts Medium)

-

Base: Prepare a bicarbonate-buffered mineral medium (e.g., modified Brunner medium).

-

Reductant: Add L-Cysteine-HCl (0.5 g/L) and Na₂S·9H₂O (0.5 g/L) after boiling and cooling under N₂ gas.

-

Indicator: Resazurin (1 mg/L) to verify anoxia (should be colorless).

-

Headspace: Flush serum bottles (160 mL) with N₂/CO₂ (80:20) to maintain pH ~7.2.

2. Experimental Setup

-

Inoculum: Add 10% (v/v) anaerobic sludge or sediment (e.g., from PCB-contaminated site).

-

Substrate: Add 2,4-DCB from a sterile anaerobic stock solution to a final concentration of 0.5 - 1.0 mM . Note: Higher concentrations may be toxic.

-

Electron Donor: Provide an excess of electron donor.

-

Lactate (10 mM): Supports fermentation and H₂ generation.

-

H₂ (10% in headspace): Direct donor for halorespirers.

-

-

Inhibitors (Optional):

-

Bromoethanesulfonate (BES, 10 mM): Add to inhibit methanogenesis if you wish to study dehalogenation in isolation without ring mineralization.

-

3. Analytical Workflow (HPLC)

-

Sampling: Withdraw 1 mL slurry using a N₂-flushed syringe.

-

Preparation: Centrifuge (10,000 x g, 5 min), filter supernatant (0.2 µm).

-

Mobile Phase: 70% Methanol / 30% Water (with 0.1% H₃PO₄).

-

Detection: UV absorbance at 230 nm (benzoates) and 254 nm.

-

Target Metabolites: 2,4-DCB (RT ~8 min), 4-CB (RT ~6 min), Benzoate (RT ~4 min).

Figure 2: Workflow for anaerobic serum bottle assays.

Part 4: Kinetic & Thermodynamic Data

Thermodynamic Feasibility

The removal of chlorine atoms is thermodynamically favorable, providing energy for growth.

| Reaction | Biological Significance | |

| 2,4-DCB + H₂ → 4-CB + H⁺ + Cl⁻ | -155 to -165 (Est.) | Highly exergonic; primary energy source for ortho-dechlorinators. |

| 4-CB + H₂ → Benzoate + H⁺ + Cl⁻ | -137 | Exergonic; supports growth of Desulfomonile tiedjei. |

| Benzoate + 4H₂O → 3 Acetate + 3H₂ + CO₂ | +53.0 | Endergonic; requires syntrophic H₂ consumption by methanogens to proceed. |

Kinetic Parameters (Typical Values)

Note: Values vary by inoculum source and temperature.

| Parameter | Value Range | Notes |

| 5 - 25 µmol/g protein/h | Faster in acclimated enrichments. | |

| 10 - 50 µM | High affinity indicates efficient scavenging. | |

| Lag Phase | 10 - 40 Days | Significant adaptation time required for unacclimated sludge. |

References

-

Reductive Dechlorination of this compound to 4-Chlorobenzoate . Applied and Environmental Microbiology. (Describes the ortho-dechlorination step in facultative/aerobic strains like NTB-1). Link

-

Desulfomonile tiedjei gen. nov. and sp.[2][3][4] nov., a novel anaerobic, dehalogenating, sulfate-reducing bacterium . Archives of Microbiology. (The seminal paper on the model chlorobenzoate halorespirer). Link

-

Gibbs Free Energy Values for the Reductive Dehalogenation of Halogenated Aromatic Compounds . Environmental Science & Technology. (Source for thermodynamic data). Link

-

Anaerobic Biodegradation of Chlorinated Benzoates . Microbiology Reviews. (Comprehensive review of pathways and consortia). Link

-

Isolation and Characterization of Desulfitobacterium hafniense . International Journal of Systematic Bacteriology. (Describes a key genus capable of ortho-dechlorination). Link

Sources

- 1. NADPH-dependent reductive ortho dehalogenation of 2,4-dichlorobenzoic acid in Corynebacterium sepedonicum KZ-4 and Coryneform bacterium strainNTB-1 via 2,4-dichlorobenzoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. academic.oup.com [academic.oup.com]

The Metabolic Gauntlet: A Technical Guide to the Bacterial Degradation of 2,4-Dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Chlorinated Aromatics

Chlorinated aromatic compounds, such as 2,4-dichlorobenzoate (2,4-DCBA), represent a significant class of environmental pollutants. Their widespread use in the synthesis of herbicides, dyes, and pharmaceuticals has led to their persistence in various ecosystems.[1][2] The chemical stability imparted by the chlorine substituents makes these molecules recalcitrant to degradation, posing a challenge for natural attenuation and bioremediation efforts. Understanding the intricate metabolic pathways that bacteria have evolved to dismantle these compounds is not only crucial for environmental science but also offers profound insights into enzymatic catalysis and microbial adaptability that can inform the development of novel biocatalysts and bioremediation strategies. This guide provides an in-depth exploration of the metabolic fate of this compound in bacterial systems, elucidating the diverse enzymatic strategies employed to cleave the aromatic ring and liberate the chlorine atoms.

Section 1: Aerobic Degradation Pathways - A Tale of Two Strategies

Under aerobic conditions, bacteria have predominantly evolved two distinct strategies to initiate the degradation of this compound: reductive dehalogenation and dioxygenase-mediated hydroxylation. The choice of pathway is strain-dependent and dictates the sequence of intermediates and the enzymatic machinery involved.

The Reductive Dechlorination Pathway in Alcaligenes denitrificans NTB-1

A remarkable initial step in the aerobic catabolism of 2,4-DCBA is observed in Alcaligenes denitrificans NTB-1, which employs a reductive dechlorination mechanism.[1][3] This is a novel reaction for an aerobic organism, as reductive dehalogenation is more commonly associated with anaerobic metabolism.

The pathway proceeds as follows:

-

Reductive Dechlorination: The catabolic cascade is initiated by an inducible enzyme that reductively removes the chlorine atom at the C2 position of this compound to yield 4-chlorobenzoate.[1]

-

Hydrolytic Dehalogenation: The resultant 4-chlorobenzoate is then subjected to hydrolytic dehalogenation, where the chlorine atom at the C4 position is replaced by a hydroxyl group, forming 4-hydroxybenzoate.[1]

-

Hydroxylation: The 4-hydroxybenzoate intermediate is further hydroxylated to produce 3,4-dihydroxybenzoate (protocatechuate).[1]

-

Ring Cleavage: The aromatic ring of protocatechuate is then cleaved, and the resulting metabolites are funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

This pathway is particularly noteworthy for its initial reductive step under aerobic conditions, highlighting the metabolic versatility of soil microorganisms.

Figure 1. Aerobic degradation of this compound via reductive dechlorination.

The Dioxygenase-Initiated Pathway in Corynebacterium sepedonicum KZ-4

An alternative aerobic strategy is employed by Corynebacterium sepedonicum KZ-4, which utilizes a dioxygenase to initiate the degradation cascade.[4]

The key steps in this pathway are:

-

CoA Ligation: The pathway is initiated by the activation of this compound to its coenzyme A (CoA) thioester, 2,4-dichlorobenzoyl-CoA, a reaction catalyzed by a CoA ligase.[4]

-

Reductive Dehalogenation of CoA Thioester: The 2,4-dichlorobenzoyl-CoA is then reductively dehalogenated to 4-chlorobenzoyl-CoA.[4]

-

Hydrolytic Dehalogenation and Thioesterase Action: The 4-chlorobenzoyl-CoA undergoes hydrolytic dehalogenation to form 4-hydroxybenzoyl-CoA, which is subsequently cleaved by a thioesterase to yield 4-hydroxybenzoate.[4]

-

Monooxygenation and Ring Cleavage: A monooxygenase then hydroxylates 4-hydroxybenzoate to protocatechuate, which undergoes ring cleavage and subsequent metabolism feeding into the TCA cycle.[4]

Figure 2. Dioxygenase-initiated aerobic degradation of this compound.

Section 2: Anaerobic Degradation - The Stepwise Removal of Chlorine

Under anoxic conditions, the metabolic fate of this compound is primarily dictated by a series of reductive dechlorination events. While direct studies on 2,4-DCBA are less common, the anaerobic degradation of the structurally related compound 2,4-dichlorophenol (2,4-DCP) in freshwater sediments provides a well-established model.[5] It is plausible that 2,4-DCBA undergoes decarboxylation to 2,4-DCP prior to or concurrently with dechlorination.

The sequential anaerobic degradation pathway involves:

-

Initial Dechlorination: The process begins with the reductive dechlorination of the chloro-substituent at the ortho position of 2,4-DCP to form 4-chlorophenol (4-CP).[5]

-

Second Dechlorination: The 4-CP intermediate is then further dechlorinated to phenol.[5] This step has been identified as the rate-limiting step in the overall degradation process.[5]

-

Carboxylation and Aromatic Ring Cleavage: Phenol is subsequently carboxylated to benzoate, which then undergoes ring cleavage and is ultimately mineralized to methane and carbon dioxide through the action of a consortium of anaerobic microorganisms.[5]

Figure 3. Postulated anaerobic degradation pathway of 2,4-dichlorophenol.

Section 3: Key Enzymes and Genetic Determinants

The bacterial degradation of this compound is orchestrated by a suite of specialized enzymes, often encoded by gene clusters that can be located on either plasmids or the chromosome.

| Enzyme | Function | Example Bacterial Strain(s) | Genetic Determinants (if known) |

| This compound Reductive Dehalogenase | Catalyzes the removal of the C2-chlorine from 2,4-DCBA. | Alcaligenes denitrificans NTB-1 | Not explicitly identified, but inducible. |

| 4-Chlorobenzoate Dehalogenase | Hydrolytically removes the C4-chlorine from 4-chlorobenzoate. | Alcaligenes denitrificans NTB-1 | Not explicitly identified. |

| This compound-CoA Ligase | Activates 2,4-DCBA to its CoA thioester. | Corynebacterium sepedonicum KZ-4 | Not explicitly identified. |

| 2,4-Dichlorobenzoyl-CoA Reductase | Reductively dehalogenates 2,4-dichlorobenzoyl-CoA. | Corynebacterium sepedonicum KZ-4 | Not explicitly identified. |

| 4-Hydroxybenzoate 3-Monooxygenase | Hydroxylates 4-hydroxybenzoate to protocatechuate. | Corynebacterium sepedonicum KZ-4 | Not explicitly identified. |

| Protocatechuate Dioxygenases | Catalyze the aromatic ring cleavage of protocatechuate. | Various aerobic bacteria | pca genes |

| Chlorocatechol Dioxygenases | Involved in the ring cleavage of chlorinated catechols. | Pseudomonas, Cupriavidus | tfdC |

While the genetic determinants for 2,4-DCBA degradation are not as extensively characterized as those for 2,4-D (the tfd genes), the presence of homologous gene clusters in 2,4-DCBA degrading strains is highly probable.[6][7]

Section 4: Experimental Protocols for Studying this compound Degradation

The elucidation of these metabolic pathways relies on a combination of microbiological, analytical, and molecular techniques.

Bacterial Cultivation and Degradation Assays

Objective: To assess the ability of a bacterial strain to degrade this compound.

Protocol:

-

Media Preparation: Prepare a minimal salts medium (MSM) with this compound as the sole carbon and energy source. The concentration of 2,4-DCBA can range from 50 to 500 mg/L, depending on the expected tolerance of the strain.

-

Inoculation: Inoculate the MSM with a pre-culture of the bacterial strain grown in a rich medium (e.g., Luria-Bertani broth) and washed twice with sterile MSM to remove residual carbon sources.

-

Incubation: Incubate the cultures at an appropriate temperature (e.g., 30°C) with shaking (for aerobic conditions) or in an anaerobic chamber (for anaerobic conditions).

-

Sampling: At regular time intervals, aseptically withdraw samples for analysis.

-

Analysis: Centrifuge the samples to pellet the cells. Analyze the supernatant for the disappearance of 2,4-DCBA and the appearance of metabolites using High-Performance Liquid Chromatography (HPLC).[8] Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

Figure 4. Workflow for a bacterial degradation assay of this compound.

Metabolite Identification

Objective: To identify the intermediate products of this compound metabolism.

Protocol:

-

Sample Preparation: Collect supernatant from the degradation assay at time points where significant degradation of the parent compound is observed.

-

Extraction: Acidify the supernatant and extract the organic compounds with a suitable solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in a small volume of mobile phase.

-

Analysis by LC-MS/MS: Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] This technique allows for the separation of compounds by HPLC followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

-

Structure Elucidation: Compare the mass spectra of the unknown metabolites with those of authentic standards or with spectral libraries to propose their chemical structures.

Section 5: Concluding Remarks and Future Perspectives

The bacterial metabolism of this compound is a testament to the remarkable catabolic diversity of microorganisms. The elucidation of both aerobic and anaerobic pathways provides a foundational understanding for the development of effective bioremediation strategies for contaminated sites. Future research should focus on the detailed characterization of the enzymes and the genetic regulatory networks governing these pathways. The application of multi-omics approaches, including genomics, transcriptomics, and proteomics, will undoubtedly unveil novel biocatalysts and provide a more holistic view of how bacteria adapt to and degrade persistent chlorinated aromatic compounds. This knowledge will be instrumental in harnessing the power of microbial metabolism for a cleaner and healthier environment.

References

-

Eawag-BBD. (1997). This compound Degradation Pathway. Eawag-BBD. [Link]

-

Scholten, J. D., et al. (1991). Reductive dechlorination of this compound to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Journal of Bacteriology, 173(24), 7789-7794. [Link]

-

Vrchotova, B., et al. (2013). Bioremediation of Chlorobenzoic Acids. In Bioremediation: Management of Environmental Contaminants. ResearchGate. [Link]

-

Kumar, A., et al. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology, 42(2), 194-208. [Link]

-

Zhang, X., & Wiegel, J. (1990). Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments. Applied and Environmental Microbiology, 56(4), 1119-1127. [Link]

-

van der Meer, J. R. (1994). Genetic adaptation of bacteria to chlorinated aromatic compounds. FEMS Microbiology Reviews, 15(2-3), 239-249. [Link]

-

Li, Y., et al. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxics, 12(8), 629. [Link]

-

Maltseva, O. V., et al. (1996). Degradation of 2,4-dichlorophenoxyacetic acid by haloalkaliphilic bacteria. Applied and Environmental Microbiology, 62(11), 3954-3959. [Link]

-

Vrchotova, B., et al. (2013). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. International Journal of Environmental Science and Technology, 10(6), 1213-1220. [Link]

-

Cho, Y., et al. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Microorganisms, 11(7), 1699. [Link]

Sources

- 1. Reductive dechlorination of this compound to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Technical Guide: 2,4-Dichlorobenzoate (2,4-DCB) Toxicity Mechanisms in Aquatic Organisms

Executive Summary

2,4-Dichlorobenzoate (2,4-DCB) is a critical environmental metabolite, primarily resulting from the degradation of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the microbial breakdown of polychlorinated biphenyls (PCBs).[1] While often overshadowed by its parent compounds, 2,4-DCB persists in aquatic ecosystems due to its stability and moderate lipophilicity (log Kow ~2.8).

This technical guide dissects the molecular mechanisms of 2,4-DCB toxicity, moving beyond simple lethality to explore oxidative stress induction, membrane disruption, and developmental teratogenicity. It provides researchers with validated protocols for assessing these endpoints in key aquatic models (Daphnia magna, Danio rerio, and Raphidocelis subcapitata).

Part 1: Chemical Fate & Bioavailability

Unlike its parent compound 2,4-D, which is rapidly degraded in aerobic conditions (half-life ~15 days), 2,4-DCB represents a stable intermediate in the metabolic bottleneck of chlorinated aromatic degradation.

Degradation Pathway & Persistence

The toxicity profile of 2,4-DCB must be understood within its metabolic context. In aquatic systems, the hydrolysis of 2,4-D yields 2,4-Dichlorophenol (2,4-DCP) , a highly toxic intermediate, which is further oxidized to 2,4-DCB.

-

Bioaccumulation Potential: With a log Kow of approximately 2.8, 2,4-DCB exhibits moderate bioconcentration factors (BCF), allowing it to cross biological membranes and accumulate in lipid-rich tissues of aquatic larvae.

-

Environmental Mobility: High water solubility relative to PCBs facilitates its transport in the water column, making it a bioavailable stressor for pelagic organisms.

Part 2: Molecular Mechanisms of Toxicity

The toxicity of 2,4-DCB is not driven by a single "lock-and-key" receptor binding but rather by systemic cellular disruption.

Oxidative Stress & ROS Generation

The primary mechanism of action (MoA) for 2,4-DCB in aquatic organisms is the induction of Reactive Oxygen Species (ROS) .

-

Mitochondrial Uncoupling: As a weak acid, 2,4-DCB can act as a protonophore, shuttling protons across the inner mitochondrial membrane. This dissipates the proton motive force (PMF), uncoupling oxidative phosphorylation.

-

Electron Leakage: The disruption of the electron transport chain (ETC) leads to electron leakage, primarily at Complex I and III, reducing molecular oxygen to superoxide anions (

). -

Enzymatic Inhibition: 2,4-DCB exposure has been correlated with the inhibition of antioxidant enzymes (SOD, CAT), preventing the neutralization of ROS and leading to lipid peroxidation.

Genotoxicity & Developmental Disruption

In vertebrate models (e.g., Zebrafish), 2,4-DCB and its analogs induce DNA strand breaks and teratogenic effects.

-

Apoptosis: ROS accumulation triggers the intrinsic apoptotic pathway via Cytochrome C release and Caspase-3 activation.

-

Teratogenicity: In Danio rerio embryos, exposure leads to pericardial edema and spinal curvature, indicative of cardiovascular and neuromuscular developmental toxicity.

Part 3: Organism-Specific Impact Analysis

| Organism Group | Key Species | Primary Toxicity Endpoint | Mechanism | Severity Alert |

| Invertebrates | Daphnia magna | Immobilization (Acute) | Neurotoxicity / Ion regulation failure | Moderate |

| Vertebrates | Danio rerio (Zebrafish) | Pericardial Edema (Teratogenicity) | ROS-mediated tissue damage | High (Embryonic) |

| Algae | R. subcapitata | Photosynthesis Inhibition ( | Chloroplast membrane disruption | Low-Moderate |

Part 4: Experimental Protocols

Standardized workflows for validating 2,4-DCB toxicity mechanisms.

Protocol A: Acute Immobilization Assay (Daphnia magna)

Objective: Determine the median effective concentration (

-

Culture Preparation: Use neonates (<24h old) from a healthy clone (no ephippia) maintained in M4 medium.

-

Test Solution: Prepare a stock solution of 2,4-DCB (100 mg/L) in DMSO (final solvent conc. <0.01%). Create serial dilutions (e.g., 1, 5, 10, 25, 50, 100 mg/L).

-

Exposure:

-

Place 5 neonates per vessel (glass beaker, 50 mL).

-

4 replicates per concentration.

-

Maintain at 20°C ± 1°C with a 16:8 light:dark cycle.

-

-

Observation: Record immobilization at 24h and 48h. "Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.

-

Calculation: Use Probit analysis to calculate the 48h-

.

Protocol B: In Vivo ROS Detection (Zebrafish Embryos)

Objective: Visualize and quantify oxidative stress using the fluorescent probe DCFH-DA.

-

Embryo Collection: Collect fertilized Danio rerio eggs and maintain in E3 medium.

-

Exposure: At 4 hours post-fertilization (hpf), expose embryos to sublethal concentrations of 2,4-DCB (e.g., 10% of LC50) for 96 hours.

-

Staining:

-

Wash larvae 3x in E3 medium.

-

Incubate in 20 µM 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for 30 minutes in the dark at 28.5°C.

-

Wash 3x to remove excess dye.

-

-

Imaging: Anesthetize larvae with MS-222. Image immediately using fluorescence microscopy (Excitation: 485 nm, Emission: 530 nm).

-

Quantification: Measure fluorescence intensity in the pericardial region using ImageJ/Fiji.

Part 5: Visualizing the Toxicity Pathway

Diagram 1: Mechanism of Action Pathway

This diagram illustrates the cascade from environmental exposure to cellular death.

Caption: The degradation of 2,4-D to 2,4-DCB leads to mitochondrial accumulation, ROS generation, and subsequent cellular damage.

Diagram 2: Experimental Workflow for ROS Assay

A step-by-step logic flow for the Zebrafish ROS detection protocol.

Caption: Validated workflow for assessing oxidative stress in zebrafish larvae exposed to 2,4-DCB.

References

-

University of Hertfordshire. (2023). 2,4-dichlorobenzoic acid: Pesticide Properties DataBase (PPDB). PPDB. Link

-

Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies. Link

-

Environment Canada. (2000). Biological Test Method: Reference Method for Determining Acute Lethality of Effluents to Daphnia magna.[2] EPS 1/RM/14.[2] Link

-

Eawag Biocatalysis/Biodegradation Database. (2023). This compound Degradation Pathway.[1][3][4] ETH Zurich. Link

-

US EPA. (2023). Fathead Minnow (Pimephales promelas) Larval Survival and Growth Toxicity Tests. EPA Methods.[5] Link

Sources

The Pivotal Role of 2,4-Dichlorobenzoate in the Microbial Degradation of Polychlorinated Biphenyls: A Technical Guide

Foreword: Unraveling the Complexities of PCB Bioremediation

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that have posed a significant environmental challenge for decades. Their chemical stability and lipophilicity have led to their accumulation in ecosystems and bioaccumulation in food chains, necessitating effective remediation strategies. Microbial degradation has emerged as a cost-effective and environmentally sound approach to detoxify PCB-contaminated sites. At the heart of these intricate biochemical processes lies a cast of specialized microorganisms and a series of metabolic intermediates. This technical guide provides an in-depth exploration of one such crucial intermediate: 2,4-dichlorobenzoate. We will dissect its formation from parent PCB congeners, its subsequent catabolism, and the enzymatic machinery that drives these transformations. This document is intended for researchers, scientists, and professionals in drug development and environmental science who seek a comprehensive understanding of the microbial metabolic pathways central to PCB bioremediation.

The Genesis of Chlorinated Benzoates: Aerobic Degradation of PCBs

The microbial degradation of PCBs is a multi-step process, often involving a consortium of different microorganisms. The initial and often rate-limiting step in the aerobic degradation of lower-chlorinated PCBs is the oxidation of the biphenyl structure. This critical transformation is catalyzed by a powerful class of enzymes known as biphenyl dioxygenases (BphA).[1]

The "upper" biphenyl pathway is a common route for the breakdown of a variety of PCB congeners.[2][3] This pathway funnels a range of chlorinated biphenyls into chlorinated benzoic acids. For a PCB congener such as 2,4'-dichlorobiphenyl, the pathway to this compound involves a series of enzymatic reactions, as illustrated below.

The Upper Biphenyl Pathway: From 2,4'-Dichlorobiphenyl to this compound

The transformation of 2,4'-dichlorobiphenyl serves as an exemplary case for understanding the generation of this compound. The process is initiated by the attack of biphenyl dioxygenase on the less chlorinated ring.

dot

Caption: Aerobic degradation of 2,4'-dichlorobiphenyl to chlorobenzoates.

It is important to note that while the upper biphenyl pathway is well-established for producing chlorobenzoates, the direct conversion of 2,4'-dichlorobiphenyl to this compound is a complex process. The initial dioxygenase attack can occur on either ring, leading to a mixture of chlorinated benzoic acids. The specific regiospecificity of the biphenyl dioxygenase from different bacterial strains plays a crucial role in determining the resulting intermediates.[1]

The Central Intermediate: Catabolism of this compound

Once formed, this compound is no longer a biphenyl compound but a chlorinated aromatic acid. Its subsequent degradation is handled by a different set of enzymes. Several bacterial strains, including Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1, have been shown to utilize this compound as a sole carbon and energy source.[4][5]

The degradation of this compound in these organisms proceeds through a reductive dechlorination step, a novel mechanism for aerobic bacteria.[5]

The Reductive Dechlorination Pathway of this compound

The pathway in Corynebacterium sepedonicum KZ-4 involves the following key steps:

dot

Caption: Degradation pathway of this compound in Corynebacterium sepedonicum KZ-4.

This pathway highlights a key enzymatic step: the NADPH-dependent reductive ortho-dehalogenation of 2,4-dichlorobenzoyl-CoA to 4-chlorobenzoyl-CoA.[6] This is followed by a hydrolytic dehalogenation at the para position.

The Enzymatic Machinery: Key Players in the Degradation Pathway

The efficiency and substrate specificity of PCB and this compound degradation are dictated by the enzymes involved.

Biphenyl Dioxygenase (BphA)

This multi-component enzyme is the gatekeeper of the upper biphenyl pathway.[1] It is a Rieske-type non-heme iron oxygenase. The terminal oxygenase component, typically a heterohexamer of α and β subunits (α3β3), is responsible for substrate binding and catalysis.[1] The crystal structure of biphenyl dioxygenase reveals a complex active site that dictates its substrate specificity.[3][7]

| Enzyme Component | Function |

| Terminal Dioxygenase (BphA1/A2 or BphAE) | Catalyzes the dihydroxylation of the biphenyl ring. The large subunit (α) is crucial for substrate specificity. |

| Ferredoxin (BphA3 or BphF) | Electron carrier protein. |

| Ferredoxin Reductase (BphA4 or BphG) | Transfers electrons from NADH to ferredoxin. |

Table 1: Components of the Biphenyl Dioxygenase System.

The substrate range of BphA is a critical determinant of which PCB congeners can be degraded. For instance, the BphA from Burkholderia xenovorans LB400 has a broader substrate range than that from Pseudomonas pseudoalcaligenes KF707.[1]

Enzymes of the this compound Catabolic Pathway

The degradation of this compound relies on a distinct set of enzymes, particularly the initial activating and dehalogenating enzymes.

| Enzyme | Function | Cofactors |

| This compound:CoA ligase | Activates this compound to its CoA thioester. | ATP, CoA, Mg2+ |

| 2,4-Dichlorobenzoyl-CoA reductase | Catalyzes the reductive removal of the ortho-chlorine. | NADPH |

| 4-Chlorobenzoyl-CoA dehalogenase | Hydrolytically removes the para-chlorine. | |

| 4-Hydroxybenzoate 3-monooxygenase | Hydroxylates 4-hydroxybenzoate to form protocatechuate. | NADH, O2 |

| Protocatechuate 3,4-dioxygenase | Catalyzes the ortho-cleavage of the aromatic ring. | Fe3+ |

Table 2: Key Enzymes in the Degradation of this compound.

Genetic Regulation: The Orchestration of Degradation

The expression of the genes encoding these degradative enzymes is tightly regulated to ensure efficient metabolism and prevent the accumulation of toxic intermediates. The genes for the upper biphenyl pathway are typically organized in an operon, the bph operon.[8] The regulation of the bph operon often involves transcriptional regulators that can act as both repressors and activators in response to the presence of biphenyl or its metabolites.[9]

For example, in some Pseudomonas strains, the regulatory protein BphR, belonging to the GntR family, controls the expression of the bph genes.[1] In the absence of an inducer, BphR binds to the operator region and represses transcription. When an intermediate of the pathway, such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA), is present, it binds to BphR, causing a conformational change that leads to the derepression of the operon.[9]

Anaerobic Dechlorination: A Prelude to Aerobic Degradation

While this guide focuses on the aerobic degradation pathways where this compound is a key intermediate, it is crucial to acknowledge the role of anaerobic processes. Highly chlorinated PCBs are often resistant to aerobic attack. However, under anaerobic conditions, microorganisms can carry out reductive dechlorination, removing chlorine atoms from the biphenyl rings.[5][10] This process typically targets meta and para chlorines, resulting in the formation of lower-chlorinated congeners that are more amenable to aerobic degradation.[11] Therefore, a sequential anaerobic-aerobic approach can be a highly effective strategy for the complete bioremediation of PCB-contaminated sites.

Experimental Protocols: A Practical Guide

To study the role of this compound and the broader PCB degradation pathways, a combination of microbiological, biochemical, and analytical techniques is required.

Culturing PCB-Degrading Bacteria

Objective: To grow bacterial strains capable of degrading PCBs and their intermediates.

Materials:

-

Minimal salts medium (MSM)

-

Biphenyl (as a carbon source, typically supplied in vapor phase or coated on the flask)

-

PCB congeners (e.g., 2,4'-dichlorobiphenyl) dissolved in a suitable solvent (e.g., acetone)

-

Incubator shaker

Protocol:

-

Prepare MSM and autoclave.

-

Aseptically add a sterile solution of the PCB congener to the desired final concentration.

-

If using biphenyl as a co-substrate, add biphenyl crystals to the flask lid or a side arm.

-

Inoculate the medium with the desired bacterial strain (e.g., Pseudomonas sp. or Burkholderia xenovorans LB400).

-

Incubate at the optimal temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aeration.

-

Monitor growth by measuring the optical density at 600 nm (OD600).

dot

Caption: Workflow for culturing PCB-degrading bacteria.

Biphenyl Dioxygenase Activity Assay

Objective: To measure the activity of biphenyl dioxygenase in cell-free extracts or purified enzyme preparations.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

NADH

-

Biphenyl or a chlorinated biphenyl substrate

-

Cell-free extract or purified enzyme

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, NADH, and the substrate.

-

Initiate the reaction by adding the cell-free extract or purified enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the enzyme activity. One unit of enzyme activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.

Analytical Detection of this compound and Other Metabolites

Objective: To identify and quantify this compound and other intermediates in culture supernatants.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with phosphoric acid or formic acid) is commonly used.

-

Detection: UV detector set at a wavelength appropriate for chlorobenzoates (e.g., 230 nm).

-

Quantification: Based on a calibration curve generated with authentic standards of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Acidify the culture supernatant and extract with an organic solvent (e.g., ethyl acetate). The extract is then dried and derivatized (e.g., with diazomethane or by silylation) to make the acidic metabolites more volatile.

-

GC Separation: A capillary column with a non-polar or semi-polar stationary phase is used to separate the derivatized metabolites.

-

MS Detection: The mass spectrometer is used to identify the compounds based on their mass spectra and retention times. Selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity.[12]

| Analytical Technique | Advantages | Disadvantages |

| HPLC-UV | Simple, robust, does not require derivatization. | Lower sensitivity and selectivity compared to MS. |

| GC-MS | High sensitivity and selectivity, provides structural information. | Requires derivatization for acidic compounds, more complex sample preparation. |

Table 3: Comparison of Analytical Methods for Metabolite Detection.

Quantitative Insights: Degradation Rates and Enzyme Kinetics

The efficiency of PCB degradation can be quantified by measuring degradation rates and the kinetic parameters of the key enzymes.

| PCB Congener | Bacterial Strain | Degradation Rate | Reference |

| 2,4'-Dichlorobiphenyl | Pseudomonas sp. GSa and GSb (consortium) | 90% degradation of 2,4-dichlorobiphenyl | [8] |

| Aroclor 1242 | Burkholderia xenovorans LB400 | Significant degradation of multiple congeners | [1] |

Table 4: Examples of PCB Degradation Rates by Different Bacterial Strains.

The kinetic parameters of biphenyl dioxygenase provide insights into its substrate affinity and catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| BphA from Pseudomonas sp. KKS102 | 2,3-Dihydroxybiphenyl | 4.8 ± 0.7 | - | [13] |

| BphC from Pseudomonas sp. KKS102 | 3-Formylcatechol | 0.8 | - | [14] |

Table 5: Kinetic Parameters of Key Enzymes in the Biphenyl Pathway. (Note: Comprehensive kinetic data for dichlorobiphenyls are often strain and congener-specific and require specific experimental determination).

Conclusion and Future Perspectives

This compound is a central and informative intermediate in the aerobic microbial degradation of certain PCB congeners. Understanding its formation via the upper biphenyl pathway and its subsequent catabolism through unique reductive and hydrolytic dehalogenation steps provides a more complete picture of the intricate biochemical networks involved in PCB bioremediation. The enzymes responsible for these transformations, particularly biphenyl dioxygenase, are key targets for protein engineering efforts aimed at enhancing the degradation of a wider range of recalcitrant PCB congeners.

Future research should focus on the discovery and characterization of novel enzymes with improved catalytic efficiencies and broader substrate specificities. A deeper understanding of the regulatory networks governing the expression of these degradation pathways will also be crucial for optimizing bioremediation strategies. The integration of multi-omics approaches, including genomics, transcriptomics, and proteomics, will undoubtedly accelerate our ability to harness the power of microorganisms for the effective and sustainable cleanup of PCB-contaminated environments.

References

-

Eawag-BBD. (1997). This compound Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]

-

Gnanavel, G., & Ahemad, M. (2014). Degradation of 2,4 dichlorobiphenyl via meta-cleavage pathway by Pseudomonas spp. consortium. Journal of Environmental Science and Health, Part B, 49(10), 735-742. [Link]

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13(1), 1-13. [Link]

-

IUCr. (1981). Crystal structure of biphenyl dioxygenase. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 37(S1), c82-c82. [Link]

-

ResearchGate. (n.d.). Kinetic effect on PCB degradation. [Link]

-

Li, S., et al. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxics, 11(6), 523. [Link]

-

ResearchGate. (n.d.). Degradation pathway of 2,4-dichlorobenzoic acid by strain... [Link]

-

Focht, D. D. (1993). Genetic construction of PCB degraders. Current opinion in biotechnology, 4(3), 329-335. [Link]

-

Romanov, V., & Hausinger, R. P. (1996). NADPH-dependent reductive ortho dehalogenation of 2,4-dichlorobenzoic acid in Corynebacterium sepedonicum KZ-4 and Coryneform bacterium strainNTB-1 via 2,4-dichlorobenzoyl coenzyme A. Journal of bacteriology, 178(9), 2656-2661. [Link]

-

Furukawa, K. (2000). Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution. Journal of Bacteriology, 182(13), 3547-3552. [Link]

-

Seeger, M., et al. (1995). Degradation of chlorobiphenyls catalyzed by the bph-encoded biphenyl-2,3-dioxygenase and biphenyl-2,3-dihydrodiol-2,3-dehydrogenase of Pseudomonas sp. LB400. Journal of Bacteriology, 177(21), 6144-6150. [Link]

-

Eawag-BBD. (1998). Biphenyl Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]

-

Chang, Y. S., et al. (2021). Validation of biphenyl degradation pathway by polymerase chain reaction, peptide mass fingerprinting and enzyme analysis. Biotechnology Reports, 30, e00618. [Link]

-

US EPA. (n.d.). PCB Congeners by Low-Resolution GC-MS - Method 1628. [Link]

-

ResearchGate. (n.d.). The upper (chloro)biphenyl degradation pathway and lower transformation... [Link]

-

Vargas-Straube, M. J., et al. (2016). Genetic and functional analysis of the biosynthesis of a non-ribosomal peptide siderophore in Burkholderia xenovorans LB400. PloS one, 11(3), e0151273. [Link]

-

Ohtsubo, Y., et al. (2004). Evolution of genetic architecture and gene regulation in biphenyl/PCB-degrading bacteria. Bioscience, biotechnology, and biochemistry, 68(4), 743-755. [Link]

-

Vaillancourt, F. H., et al. (2001). The mechanism-based inactivation of 2, 3-dihydroxybiphenyl 1, 2-dioxygenase by catecholic substrates. Journal of Biological Chemistry, 276(52), 48931-48937. [Link]

-

van den Tweel, W. J., et al. (1987). Reductive dechlorination of this compound to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and environmental microbiology, 53(4), 810-815. [Link]

-

ResearchGate. (n.d.). Purification and characterization of the oxygenase component of biphenyl 2,3-dioxygenase from Pseudomonas sp. Strain LB400. [Link]

-

Wikipedia. (n.d.). 2-hydroxybiphenyl 3-monooxygenase. [Link]

-

ScienceOpen. (2016). Genetic and Functional Analysis of the Biosynthesis of a Non-Ribosomal Peptide Siderophore in Burkholderia xenovorans LB400. [Link]

-

Wikipedia. (n.d.). Biphenyl-2,3-diol 1,2-dioxygenase. [Link]

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

-

Cutter, L. A., et al. (2001). Dehalorespiration with Polychlorinated Biphenyls by an Anaerobic Ultramicrobacterium. Applied and Environmental Microbiology, 67(10), 4562-4565. [Link]

-

SciSpace. (n.d.). Diversity of 2, 4 Dichlorobiphenyl Degrading Consortium of Pseudomonas Isolates GSa and GSb for Degradation of Poly Chlorinated. [Link]

-

Agilent. (n.d.). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. [Link]

-

Yadav, S., & Singh, S. (2024). Microbial and chemically induced reductive dechlorination of polychlorinated biphenyls in the environment. Environmental Science and Pollution Research, 1-19. [Link]

-

Ishida, T., et al. (2005). Single-turnover kinetics of 2, 3-dihydroxybiphenyl 1, 2-dioxygenase reacting with 3-formylcatechol. Biochemical and biophysical research communications, 338(1), 223-229. [Link]

-

Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. [Link]

-

Linder, M. W., et al. (1998). Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. Clinical chemistry, 44(10), 2133-2140. [Link]

-

Martin, V. J., & Mohn, W. W. (2000). A large gene cluster in Burkholderia xenovorans encoding abietane diterpenoid catabolism. Journal of bacteriology, 182(14), 3784-3793. [Link]

-

ResearchGate. (n.d.). Genetic organization of the bph gene clusters of Paraburkholderia xenovorans LB400... [Link]

-

Agilent. (n.d.). Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. [Link]

-

Quensen, J. F., et al. (1988). Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments. Science, 242(4879), 752-754. [Link]

Sources

- 1. Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. Aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced biodegradation of polychlorinated biphenyls after site-directed mutagenesis of a biphenyl dioxygenase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sci-hub.st [sci-hub.st]

- 8. Degradation of 2,4 dichlorobiphenyl via meta-cleavage pathway by Pseudomonas spp. consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial and chemically induced reductive dechlorination of polychlorinated biphenyls in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. agilent.com [agilent.com]

- 13. The mechanism-based inactivation of 2,3-dihydroxybiphenyl 1,2-dioxygenase by catecholic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Single-turnover kinetics of 2,3-dihydroxybiphenyl 1,2-dioxygenase reacting with 3-formylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of 2,4-Dichlorobenzoic Acid: A Technical Guide for Modeling & Simulation

Executive Summary & Molecular Architecture

2,4-Dichlorobenzoic acid (2,4-DCBA) serves as a critical intermediate in the synthesis of agrochemicals (e.g., pyrifenox) and pharmaceuticals. For researchers engaged in QSAR modeling , environmental fate prediction , or drug formulation , 2,4-DCBA represents a classic case study in the electronic and steric modulation of the benzoic acid scaffold.

Electronic & Steric Effects

The physicochemical behavior of 2,4-DCBA is governed by the substitution pattern on the benzene ring:

-

Ortho-Effect (C2-Chlorine): The chlorine atom at the 2-position exerts a steric effect that forces the carboxyl group out of coplanarity with the benzene ring. This reduces resonance stabilization of the neutral acid but facilitates the accommodation of the negative charge in the carboxylate anion, significantly increasing acidity compared to unsubstituted benzoic acid.

-

Inductive Withdrawal (C2 & C4): Both chlorine atoms are highly electronegative ($ \chi \approx 3.16 $), exerting a strong inductive effect (-I). This pulls electron density away from the carboxyl group, stabilizing the conjugate base (2,4-dichlorobenzoate) and lowering the pKa.

Core Physicochemical Parameters

The following dataset aggregates experimentally validated values essential for parametrization in simulation software (e.g., chemically based environmental fate models, PBPK platforms).

| Parameter | Value | Unit | Conditions | Relevance to Modeling |

| Molecular Weight | 191.01 | g/mol | - | Diffusion coefficient estimation |

| Melting Point | 160 – 164 | °C | Solid State | Crystal lattice energy inputs |

| pKa | 2.68 ± 0.1 | - | 25°C, Aqueous | Speciation (Ionized vs Neutral) |

| LogP (Oct/Wat) | 2.82 | - | Neutral species | Lipid membrane permeability |

| Intrinsic Solubility ( | 2.5 | mM | 25°C, pH < pKa | Baseline thermodynamic solubility |

| Water Solubility ( | ~480 | mg/L | 25°C, pH dependent | Environmental transport |

| H-Bond Donors | 1 | - | - | Solvation energy modeling |

| H-Bond Acceptors | 2 | - | - | Receptor binding affinity |

Modeling Applications: From Data to Simulation

Speciation Modeling (pH-Dependent Behavior)

For physiological (pH 7.4) or environmental (pH 5-8) modeling, 2,4-DCBA cannot be treated as a single species. At pH 7.4, it exists almost exclusively as the anionic this compound.

The Modeling Equation:

The fraction of neutral species (

-

At pH 2.0 (Stomach):

(High membrane permeability). -

At pH 7.4 (Blood/Cytosol):

(Trapped as anion, low passive diffusion).

Lipophilicity Profiling (LogD)

While LogP is constant (2.82), the Distribution Coefficient (LogD) is the dynamic parameter required for realistic simulations.

LogD Calculation:

-

Modeling Insight: Despite a high LogP, the effective lipophilicity (LogD) drops precipitously above pH 3.0. Models failing to account for this ionization will vastly overestimate tissue distribution and soil sorption coefficients (

).

Solubility Simulation

The apparent solubility (

-

Note:

is the intrinsic solubility (2.5 mM).

Visualization: Speciation Logic

The following diagram illustrates the logical flow for determining the dominant species in a simulation environment.

Caption: Logic flow for determining physicochemical behavior based on environmental pH relative to the pKa of 2,4-DCBA.

Experimental Protocols for Validation

To ensure data integrity in your specific matrix (e.g., plasma, soil buffer), use these self-validating protocols.

Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the intrinsic solubility (

Protocol Steps:

-

Preparation: Add excess solid 2,4-DCBA (~10 mg) to 10 mL of 0.1 M HCl (pH 1.0). Note: Low pH ensures the compound remains in its neutral form (

). -

Equilibration: Shake at 25°C ± 0.1°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PVDF membrane (low binding). Critical: Discard the first 1 mL of filtrate to account for filter adsorption.

-

Quantification: Analyze filtrate via HPLC-UV (C18 column, detection @ 230 nm).

-

Validation: Re-measure at 48 hours. If concentration changes by <5%, equilibrium is reached.

pKa Determination (Potentiometric Titration)

Objective: Precise measurement of the dissociation constant. Context: Due to low water solubility, a cosolvent method (Yasuda-Shedlovsky extrapolation) is recommended.

Protocol Steps:

-

Solvent Setup: Prepare three titration vessels with 30%, 40%, and 50% Methanol/Water (v/v) mixtures.

-

Titration: Dissolve 2,4-DCBA in the cosolvent mixtures. Titrate with standardized 0.1 M KOH under inert gas (

) purge to prevent carbonate formation. -

Data Capture: Record pH vs. volume of titrant. Determine apparent pKa (

) for each methanol concentration. -

Extrapolation: Plot

vs. molar fraction of methanol. Extrapolate to 0% methanol to obtain the aqueous pKa.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for determining thermodynamic intrinsic solubility using the shake-flask method.

References

-

MDPI. (2023). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5787, 2,4-Dichlorobenzoic acid. Retrieved from [Link]

-

LobaChemie. (2024). Safety Data Sheet: 2,4-Dichlorobenzoic Acid. Retrieved from [Link]

A Technical Guide to the Microbial Reductive Dehalogenation of 2,4-Dichlorobenzoate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of the microbial reductive dehalogenation of 2,4-dichlorobenzoate, a persistent environmental pollutant. It is designed to offer a comprehensive understanding of the underlying biochemical mechanisms, the key microbial players, and the critical environmental factors governing this bioremediation process. This document synthesizes current scientific knowledge with practical insights into experimental design and analysis, serving as an authoritative resource for professionals in environmental science and drug development.

Introduction: The Environmental Significance and Biological Solution

This compound (2,4-DCBA) is a halogenated aromatic compound that poses a significant environmental challenge due to its persistence and potential toxicity. It enters the environment as a breakdown product of polychlorinated biphenyls (PCBs) and certain herbicides. The strong carbon-chlorine bonds make these molecules recalcitrant to conventional degradation pathways.

Microbial reductive dehalogenation has emerged as a crucial and highly effective mechanism for the detoxification of 2,4-DCBA, particularly in anaerobic environments.[1][2] In this process, microorganisms utilize chlorinated compounds as terminal electron acceptors in a form of respiration known as "organohalide respiration."[3] This guide will dissect the intricate details of this process, from the microbial consortia involved to the specific enzymes that catalyze the cleavage of the carbon-chlorine bond.

The Key Microbial Players: A Tale of Specialists and Consortia

The reductive dehalogenation of 2,4-DCBA is not typically carried out by a single microbial species but often involves complex anaerobic microbial communities.[2] However, certain specialists have been identified that play a pivotal role.

The Anaerobic Specialist: Desulfomonile tiedjei

A notable example of a bacterium capable of reductively dehalogenating chloroaromatic compounds is Desulfomonile tiedjei DCB-1.[2][4] This strict anaerobe is known for its ability to dehalogenate meta-substituted chlorobenzoates and can utilize this process for energy conservation and growth.[5][6] While its primary activity is on meta-positioned chlorines, its study provides a foundational model for understanding the anaerobic dehalogenation of chlorobenzoates. The dehalogenation activity in Desulfomonile tiedjei is inducible and membrane-associated, with optimal conditions at a pH of 8.2 and a temperature of 35°C.[6]

The Microaerophilic Contributor: Alcaligenes denitrificans

Under microaerophilic (low oxygen) conditions, Alcaligenes denitrificans NTB-1 has been shown to reductively dehalogenate this compound to 4-chlorobenzoate as an initial step.[7] This is followed by a hydrolytic dehalogenation of 4-chlorobenzoate to 4-hydroxybenzoate.[7] This highlights that reductive dehalogenation is not exclusively a strictly anaerobic process.

The Power of the Consortium

In most contaminated environments, the complete degradation of 2,4-DCBA is accomplished by syntrophic microbial consortia found in anaerobic sediments and sludge.[1][2] These communities consist of various microbial populations that work in concert:

-

Fermentative Bacteria: Break down complex organic matter into simpler compounds like short-chain fatty acids and hydrogen.

-

Organohalide-Respiring Bacteria: Utilize the hydrogen or other simple organic compounds as electron donors and the chlorinated benzoate as the electron acceptor.

-

Methanogens: Consume the end products of the other groups, such as acetate and hydrogen, helping to maintain thermodynamically favorable conditions for dehalogenation.

The Biochemical Machinery: Pathways and Enzymes

The core of microbial reductive dehalogenation lies in the enzymatic cleavage of the C-Cl bond. This process is highly specific and is catalyzed by a class of enzymes known as reductive dehalogenases.

The Anaerobic Reductive Dehalogenation Pathway

In a strictly anaerobic environment, the dehalogenation of 2,4-DCBA proceeds via a step-wise removal of chlorine atoms. The most likely pathway involves the initial removal of the ortho-chlorine, followed by the para-chlorine, as meta-dehalogenation is often more favorable. However, the specific order can be influenced by the microbial consortium present.

The overall reaction can be summarized as:

R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻

Where R-Cl is the chlorinated aromatic compound, and the electrons are supplied by an electron donor such as hydrogen or formate.

Diagram 1: Proposed Anaerobic Reductive Dehalogenation Pathway of this compound

Caption: Proposed pathway for the anaerobic degradation of 2,4-DCBA.

Reductive Dehalogenases: The Key Enzymes

Reductive dehalogenases (RdhAs) are complex enzymes, often containing a corrinoid (vitamin B12) cofactor and iron-sulfur clusters.[8] These enzymes are typically membrane-bound and play a central role in the electron transport chain of organohalide-respiring bacteria.[3][8] The genes encoding these enzymes, often denoted as rdhA, are highly diverse and are a key area of research for identifying novel dehalogenating capabilities in microorganisms.[8]

While the specific reductive dehalogenase for 2,4-DCBA has not been isolated and characterized, it is likely to share similarities with other known chloroaromatic reductive dehalogenases, such as the 3-chlorobenzoate reductive dehalogenase from Desulfomonile tiedjei.[8][9]

Experimental Protocol: Enrichment and Analysis of 2,4-DCBA Dehalogenating Consortia

This section provides a detailed, self-validating protocol for the enrichment and study of anaerobic microbial consortia capable of reductively dehalogenating 2,4-DCBA.

Materials and Media

-

Source of Inoculum: Anaerobic sludge from a municipal wastewater treatment plant or sediment from a contaminated site.

-

Anaerobic Basal Medium (per liter):

-

Mineral solution (see below)

-

Resazurin (1 mg) as a redox indicator

-

Sodium sulfide (0.5 g) as a reducing agent

-

Sodium bicarbonate (2.5 g) as a buffer

-

-

Mineral Solution (per liter):

-

NH₄Cl (1.0 g), KH₂PO₄ (0.6 g), K₂HPO₄ (0.75 g), MgCl₂·6H₂O (0.2 g), CaCl₂·2H₂O (0.1 g), and trace element solution (1 ml).

-

-

Electron Donor Stock Solution: Sodium formate (1 M) or sterile, anaerobic H₂/CO₂ (80:20) gas mix.

-

Electron Acceptor Stock Solution: this compound (100 mM in anaerobic water, pH adjusted to 7.0).

-

Anaerobic Culture Vessels: Serum bottles with butyl rubber stoppers and aluminum crimp seals.

-

Gases: N₂/CO₂ (80:20) gas mixture for creating an anaerobic atmosphere.

Experimental Workflow

Diagram 2: Experimental Workflow for Enrichment and Analysis

Caption: Workflow for setting up, enriching, and analyzing 2,4-DCBA dehalogenating cultures.

Step-by-Step Methodology

-

Preparation of Microcosms:

-

Prepare the anaerobic basal medium and dispense into serum bottles.

-

Add the inoculum (e.g., 10% v/v).

-

Sparge the headspace with N₂/CO₂ for 15-20 minutes to remove all traces of oxygen. The resazurin indicator should be colorless.

-

Seal the bottles with butyl rubber stoppers and aluminum crimps.

-

Autoclave the sterile controls.

-

-

Amendment and Incubation:

-

Using sterile, anaerobic syringes, amend the microcosms with the 2,4-DCBA stock solution to a final concentration of 100-500 µM.

-

Add the electron donor (e.g., formate to a final concentration of 5-10 mM or pressurize the headspace with H₂/CO₂).

-

Self-Validating Controls:

-

Sterile Control: Inoculated and amended medium that has been autoclaved. This control ensures that any observed changes are due to biological activity.

-

No Electron Donor Control: Active inoculum with 2,4-DCBA but without an added electron donor. This validates the requirement of an external electron source for dehalogenation.

-

No 2,4-DCBA Control: Active inoculum with the electron donor but without 2,4-DCBA. This allows for monitoring of background microbial activity.

-

-

Incubate all bottles in the dark at 30-35°C without shaking.

-

-

Monitoring and Enrichment:

-

Periodically, withdraw small liquid samples using a sterile syringe for chemical analysis.

-

Analyze the samples for the disappearance of 2,4-DCBA and the appearance of 4-chlorobenzoate and benzoate using HPLC or GC.

-

Once dehalogenation is confirmed in the active microcosms and absent in the controls, perform serial transfers (e.g., 10% v/v) of the active culture into fresh anaerobic medium to enrich for the dehalogenating microorganisms.

-

Analytical Techniques for Monitoring Dehalogenation

Accurate quantification of the parent compound and its metabolites is crucial for studying reductive dehalogenation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of chlorobenzoates.[10][11]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

-

Detection: A UV detector set at a wavelength of around 230-240 nm is suitable for detecting the aromatic rings of the benzoates.

-

Quantification: Concentration is determined by comparing the peak areas of the samples to those of known standards.

Gas Chromatography (GC)

GC can also be used, particularly for more volatile metabolites. Often, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is required to improve chromatographic performance. GC coupled with mass spectrometry (GC-MS) is a powerful tool for the definitive identification of metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For high sensitivity and specificity, LC-MS/MS is the method of choice. It allows for the detection and quantification of compounds at very low concentrations and provides structural information for metabolite identification.[12]

Key Influencing Factors and Field-Proven Insights

The efficiency of microbial reductive dehalogenation is governed by several environmental factors.

| Factor | Optimal Conditions and Rationale |

| Redox Potential | Strongly reducing conditions (anaerobic) are required. Reductive dehalogenation is an energetically favorable process only in the absence of more potent electron acceptors like oxygen, nitrate, and sulfate. |

| Electron Donors | The presence of a suitable electron donor is essential. Hydrogen and simple organic compounds (e.g., formate, lactate, acetate) are commonly used by dehalogenating bacteria.[6] The choice of electron donor can influence the microbial community structure and dehalogenation rates. |

| pH | Near-neutral to slightly alkaline pH (7.0-8.2) is generally optimal for most dehalogenating consortia.[6] |

| Temperature | Mesophilic temperatures (25-35°C) are typically favored.[6] |

| Substrate Concentration | High concentrations of chlorinated compounds can be toxic to microorganisms. Gradual acclimation of the microbial community is often necessary. |

Challenges and Future Directions

While microbial reductive dehalogenation is a powerful process, several challenges remain. The rates of dehalogenation can be slow, and the accumulation of less-chlorinated, but still problematic, intermediates can occur.

Future research is focused on:

-

Isolation and characterization of novel dehalogenating microorganisms and enzymes: This will expand our understanding of the diversity of dehalogenation pathways and may lead to the discovery of more efficient biocatalysts.

-

Metagenomic and Metatranscriptomic Analyses: These approaches can provide insights into the genetic potential and in-situ activity of dehalogenating consortia without the need for cultivation.

-

Bioaugmentation and Biostimulation Strategies: The development of more effective strategies for introducing specialized microorganisms (bioaugmentation) or stimulating the native dehalogenating population (biostimulation) at contaminated sites.

References

-

Mohn, W. W., & Kennedy, K. J. (1992). Reductive dehalogenation of chlorophenols by Desulfomonile tiedjei DCB-1. Applied and Environmental Microbiology, 58(4), 1367–1370. [Link]

-

van den Tweel, W. J., ter Burg, N., Vossen, J. M., & de Bont, J. A. (1987). Reductive dechlorination of this compound to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology, 53(4), 810–815. [Link]

-

U.S. Environmental Protection Agency. (1998). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. EPA/540/4-90/054. [Link]

-

U.S. Environmental Protection Agency. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

-

Wikipedia. (n.d.). Desulfomonile tiedjei. [Link]

-

Freedman, D. L. (2022). Biodegradation - Reductive Processes. Enviro Wiki. [Link]

-

Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. (2018). Semantic Scholar. [Link]

-

Freedman, D. L., et al. (2022). Anaerobic Biodegradation of Chloroform and Dichloromethane with a Dehalobacter Enrichment Culture. Applied and Environmental Microbiology, 88(4), e01970-21. [Link]

-

Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological reviews, 56(3), 482–507. [Link]

-

Griffith, G. D., Cole, J. R., Quensen, J. F., & Tiedje, J. M. (1992). Specific deuteration of dichlorobenzoate during reductive dehalogenation by Desulfomonile tiedjei in D2O. Applied and Environmental Microbiology, 58(1), 409–411. [Link]

-

Gibson, J., & Harwood, C. S. (2000). Reductive, Coenzyme A-Mediated Pathway for 3-Chlorobenzoate Degradation in the Phototrophic Bacterium Rhodopseudomonas palustris. Journal of bacteriology, 182(11), 3203–3206. [Link]

-

Holliger, C., Schraa, G., Stams, A. J., & Zehnder, A. J. (1992). Enrichment and properties of an anaerobic mixed culture reductively dechlorinating 1,2,3-trichlorobenzene to 1,3-dichlorobenzene. Applied and Environmental Microbiology, 58(5), 1636–1644. [Link]

-

Song, B., et al. (2005). Identification of genes coding for hydrolytic dehalogenation in the metagenome derived from a denitrifying 4-chlorobenzoate degrading consortium. FEMS microbiology letters, 243(1), 191–197. [Link]

-

DeWeerd, K. A., & Suflita, J. M. (1990). Anaerobic Aryl Reductive Dehalogenation of Halobenzoates by Cell Extracts of “Desulfomonile tiedjei”. Applied and Environmental Microbiology, 56(10), 2999–3005. [Link]

-

Freedman, D. L., et al. (2022). Anaerobic Biodegradation of Chloroform and Dichloromethane with a Dehalobacter Enrichment Culture. Applied and Environmental Microbiology, 88(4). [Link]

-

Adriaens, P., & Focht, D. D. (1991). Bacterial dehalogenation of chlorobenzoates and coculture biodegradation of 4,4'-dichlorobiphenyl. Applied and Environmental Microbiology, 57(3), 887–892. [Link]

-

HPLC Methods for analysis of 2,4-D. (n.d.). HELIX Chromatography. [Link]

-

Freedman, D. L., et al. (2021). Anaerobic biodegradation of chloroform and dichloromethane with a Dehalobacter enrichment culture. bioRxiv. [Link]

-

About Reductive Dehalogenases and the Ortholog Group Classification System. (n.d.). Reductive Dehalogenase Database. [Link]

-

Atashgahi, S., et al. (2018). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Microorganisms, 6(4), 119. [Link]

-

A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2014). ResearchGate. [Link]

-

Dolfing, J., & Tiedje, J. M. (1991). Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. Applied and Environmental Microbiology, 57(3), 820–824. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. Microbial reductive dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. About - RDaseDB [rdasedb.biozone.utoronto.ca]

- 4. Desulfomonile tiedjei - Wikipedia [en.wikipedia.org]

- 5. Specific deuteration of dichlorobenzoate during reductive dehalogenation by Desulfomonile tiedjei in D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Reductive dechlorination of this compound to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive, Coenzyme A-Mediated Pathway for 3-Chlorobenzoate Degradation in the Phototrophic Bacterium Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. helixchrom.com [helixchrom.com]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

An In-Depth Technical Guide to the Enzymes of 2,4-Dichlorobenzoate Catabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzoate (2,4-DCB) is a persistent environmental pollutant, often emerging as a recalcitrant intermediate in the microbial degradation of polychlorinated biphenyls (PCBs).[1] Its effective bioremediation is a significant area of research, with a focus on understanding the enzymatic machinery that microorganisms employ for its detoxification. This guide provides a comprehensive technical overview of the core enzymes involved in the catabolism of this compound, delving into their mechanisms, regulation, and the experimental protocols used for their characterization. The primary focus will be on the well-documented reductive pathway observed in aerobic bacteria, a fascinating example of microbial metabolic diversity.

The Aerobic Reductive Pathway of this compound Catabolism: A Paradigm Shift

Contrary to the typical oxygenase-initiated attack on aromatic compounds, a key pathway for this compound degradation in some aerobic bacteria, such as Alcaligenes denitrificans NTB-1, commences with a reductive dehalogenation.[2][3] This initial step is a novel reaction for aerobic organisms and sets the stage for the subsequent catabolic cascade.[2] The overall pathway can be conceptualized as a funneling process, where a substituted aromatic is progressively modified to enter central metabolic pathways.

Diagram of the this compound Reductive Catabolic Pathway

Caption: Reductive pathway for this compound degradation.

Core Enzymes of the Reductive Pathway

This compound-CoA Ligase: The Activation Step

The catabolism of this compound is initiated by its activation to a coenzyme A (CoA) thioester. This reaction is catalyzed by a specific CoA ligase, a crucial step that prepares the molecule for subsequent enzymatic transformations.

Reaction: this compound + ATP + CoA → 2,4-Dichlorobenzoyl-CoA + AMP + PPi

Enzymology and Characteristics: While the specific this compound-CoA ligase has not been extensively characterized, its activity is inferred from the overall pathway.[1] Insights can be drawn from the well-studied 4-chlorobenzoate-CoA ligase. These enzymes belong to the family of acid-thiol ligases (EC 6.2.1.33) and are typically dependent on Mg²⁺ and ATP.[4] The reaction proceeds through an acyl-adenylate intermediate.

2,4-Dichlorobenzoyl-CoA Reductase: The Key Reductive Dehalogenation

The hallmark of this pathway is the reductive removal of the chlorine atom at the C2 position of the aromatic ring. This critical step is catalyzed by a putative 2,4-dichlorobenzoyl-CoA reductase.

Reaction: 2,4-Dichlorobenzoyl-CoA + NADPH + H⁺ → 4-Chlorobenzoyl-CoA + NADP⁺ + Cl⁻

Enzymology and Characteristics: This reductive dehalogenation is a novel reaction in aerobic bacteria.[2] The specific enzyme responsible for this conversion has not been fully isolated and characterized. However, its activity is inducible and essential for the degradation of this compound.[2] Reductive dehalogenases are a diverse group of enzymes, often employing cofactors such as cobalamin and iron-sulfur clusters to facilitate the electron transfer required for halogen removal.

4-Chlorobenzoyl-CoA Dehalogenase: Hydrolytic Dechlorination

Following the initial reductive step, the resulting 4-chlorobenzoyl-CoA undergoes a hydrolytic dehalogenation to yield 4-hydroxybenzoyl-CoA.

Reaction: 4-Chlorobenzoyl-CoA + H₂O → 4-Hydroxybenzoyl-CoA + Cl⁻ + H⁺

Enzymology and Characteristics: This enzyme (EC 3.8.1.7) has been purified and characterized from several bacteria.[5][6] It is typically a homotetramer with subunits of approximately 33 kDa.[5] The enzyme exhibits specificity for the 4-position of the benzoyl-CoA and can act on various 4-halobenzoyl-CoAs, though with varying efficiencies.[5]

| Property | 4-Chlorobenzoyl-CoA Dehalogenase (Arthrobacter sp. strain 4-CB1)[5] |

| Subunit Molecular Weight | ~33 kDa |

| Quaternary Structure | Homotetramer |

| Optimal pH | 8.0 |

| Substrate Specificity | 4-chloro, 4-bromo, 4-iodobenzoyl-CoA |

4-Hydroxybenzoyl-CoA Thioesterase: Release of the Aromatic Acid